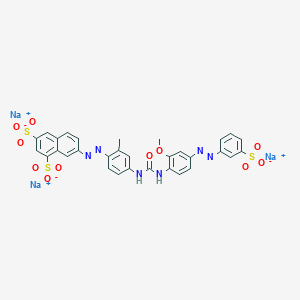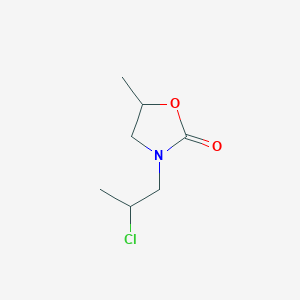
Fenpipramide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenpipramide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the phenylpiperazine class of compounds, which have been shown to have a variety of biological effects. Fenpipramide hydrochloride has been studied for its potential use in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mécanisme D'action
The mechanism of action of fenpipramide hydrochloride is not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that fenpipramide hydrochloride may have a role in the treatment of diseases that are associated with low levels of acetylcholine, such as Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Fenpipramide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may have a role in the treatment of Alzheimer's disease. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Fenpipramide hydrochloride has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It has also been extensively studied for its potential use in a variety of scientific research applications. However, one limitation of fenpipramide hydrochloride is that its mechanism of action is not yet fully understood, which may limit its potential use in certain areas of research.
Orientations Futures
There are several future directions for research on fenpipramide hydrochloride. One area of research could be to further investigate its mechanism of action, which could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other types of cancer. Additionally, further studies could be conducted to investigate the potential side effects of fenpipramide hydrochloride and to determine the optimal dosage for use in scientific research.
Méthodes De Synthèse
The synthesis of fenpipramide hydrochloride involves the reaction of 1-benzylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain fenpipramide hydrochloride. This synthesis method has been well-established and has been used in many studies.
Applications De Recherche Scientifique
Fenpipramide hydrochloride has been studied for its potential use in a variety of scientific research applications. One such application is in the study of cancer. Fenpipramide hydrochloride has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
14007-53-5 |
|---|---|
Nom du produit |
Fenpipramide hydrochloride |
Formule moléculaire |
C21H27ClN2O |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H |
Clé InChI |
GNQVMBPLQIGMHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
Autres numéros CAS |
14007-53-5 |
Pictogrammes |
Irritant |
Numéros CAS associés |
77-01-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)


![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)



